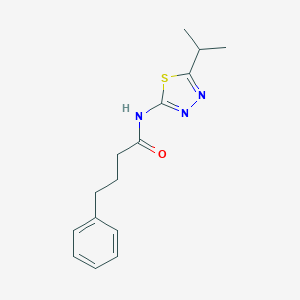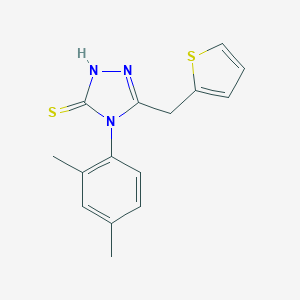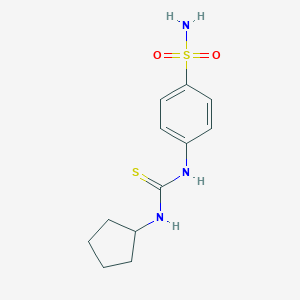
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in immune system regulation. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokine receptors. By inhibiting JAK3, 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea can block the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This can help to reduce inflammation and other autoimmune responses.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, joint damage, and skin lesions. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the signaling pathways of cytokine receptors and the role of JAK3 in autoimmune diseases. However, one limitation is that it is not specific to JAK3 and can also inhibit other JAK family members. This can lead to off-target effects and potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea. One direction is to further study its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to develop more specific JAK3 inhibitors that can avoid off-target effects and potential toxicity. Additionally, there is a need to better understand the long-term safety and efficacy of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea in clinical use.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea involves a multi-step process that starts with the reaction of cyclopentylamine and thiourea to form 1-cyclopentylthiourea. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form 1-cyclopentyl-3-(4-chlorobenzenesulfonyl)thiourea. Finally, this compound is treated with sodium hydroxide and hydrogen peroxide to form 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In particular, it has shown promising results in the treatment of rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage. It has also been studied in psoriasis, where it has been shown to improve skin lesions and reduce inflammation.
Propiedades
Nombre del producto |
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea |
|---|---|
Fórmula molecular |
C12H17N3O2S2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H17N3O2S2/c13-19(16,17)11-7-5-10(6-8-11)15-12(18)14-9-3-1-2-4-9/h5-9H,1-4H2,(H2,13,16,17)(H2,14,15,18) |
Clave InChI |
LYTBEYNTLUDTIL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canónico |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



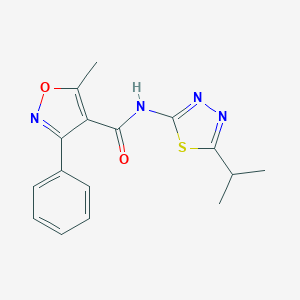
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
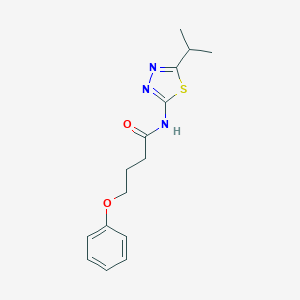
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
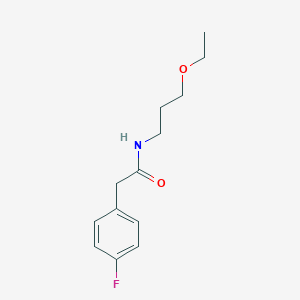
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
